Zirconium(4+) (Z)-octadecen-1-olate
Description
Contextualizing Zirconium(IV) Alkoxides in Organometallic Chemistry and Material Science
Zirconium(IV) alkoxides are a well-established class of compounds within organometallic chemistry, where a zirconium atom is bonded to four alkoxide (-OR) groups. nih.gov These compounds are versatile precursors in material science, primarily for the synthesis of zirconium dioxide (ZrO₂), also known as zirconia. nih.gov Zirconia is a highly durable ceramic material with excellent thermal stability, chemical resistance, and mechanical properties, making it valuable in a wide range of applications, from thermal barrier coatings to dental implants and catalysts. rsc.orgchemicalbook.comatimaterials.com
The general formula for a simple zirconium(IV) alkoxide is Zr(OR)₄. The properties of these alkoxides, such as their reactivity, solubility, and volatility, are heavily influenced by the nature of the R group. For instance, zirconium alkoxides derived from smaller alcohols like isopropanol (B130326) or butanol have been extensively studied. chemicalbook.comresearchgate.net These compounds often serve as single-source precursors, meaning that a single compound contains all the necessary elements for the final material, which simplifies the synthesis process. nih.govrsc.org
In organometallic chemistry, zirconium alkoxides are important reagents and catalysts. nih.gov They participate in a variety of chemical transformations and are used to synthesize more complex organometallic structures. The reactivity of the zirconium-oxygen bond in alkoxides allows for ligand exchange reactions, where the alkoxide groups can be replaced by other functional groups, providing a pathway to a wide array of zirconium derivatives. azom.com This reactivity is fundamental to their role in catalysis and as building blocks for hybrid organic-inorganic materials. researchgate.net
The synthesis of zirconia-based materials from zirconium alkoxides often involves sol-gel or thermal decomposition processes. nih.gov In a typical sol-gel process, the alkoxide is hydrolyzed to form a sol of zirconia nanoparticles, which then undergoes condensation to form a gel. This gel can be further processed to create powders, thin films, or monolithic ceramics. The choice of the alkoxide precursor and the reaction conditions allows for precise control over the properties of the final zirconia material, such as its crystal structure, particle size, and porosity. azom.com
Significance of Unsaturated Long-Chain Alkoxide Ligands in Zirconium Coordination Chemistry
The coordination chemistry of zirconium is significantly influenced by the ligands attached to the metal center. nih.gov In the case of Zirconium(4+) (Z)-octadecen-1-olate, the ligand is derived from oleyl alcohol, an 18-carbon unsaturated alcohol. This long-chain alkoxide ligand imparts several important characteristics to the zirconium complex.
One of the primary effects of the long hydrocarbon chain is on the solubility of the complex. While simple zirconium alkoxides are often soluble in common organic solvents, the presence of four long alkyl chains in this compound would be expected to confer excellent solubility in nonpolar organic media, such as hydrocarbons. This property is highly advantageous for solution-based processing techniques, where uniform dispersion of the precursor is crucial for creating homogeneous materials.
Furthermore, the long chains introduce significant steric bulk around the zirconium center. This steric hindrance can influence the reactivity of the complex by controlling access to the metal atom. It can also prevent the formation of oligomeric or polymeric structures that are common for less sterically hindered metal alkoxides. nih.gov This can lead to well-defined, mononuclear zirconium complexes, which are often desirable for specific catalytic applications and for achieving precise control over material synthesis at the molecular level.
The presence of a cis-double bond within the octadecen-1-olate ligand introduces a point of unsaturation. This double bond can potentially participate in further chemical reactions. For example, it could be a site for polymerization or cross-linking, allowing the zirconium complex to be incorporated into a polymer matrix. It could also be functionalized to introduce other chemical groups, further tailoring the properties of the molecule. In the context of catalysis, the electronic properties of the unsaturated ligand could also influence the catalytic activity of the zirconium center.
Overview of Contemporary Research Trends in Zirconium-Based Compounds for Catalysis and Advanced Materials
Zirconium-based compounds are at the forefront of research in catalysis and the development of advanced materials. nih.gov Their low toxicity, abundance, and versatile chemical properties make them attractive alternatives to other transition metals. researchgate.net
In the field of catalysis, zirconium compounds are widely used to promote a diverse range of organic reactions. nih.gov This includes their application in polymerization catalysis, particularly for olefins. Zirconocene catalysts, for example, are known for their ability to produce polymers with controlled molecular weights and stereochemistry. Zirconium-based catalysts are also employed in reactions such as hydrogenations, oxidations, and various carbon-carbon bond-forming reactions. nih.gov Recent research has focused on developing more sustainable and environmentally friendly catalytic systems using zirconium, capitalizing on its low toxicity. researchgate.net
In material science, the primary application of zirconium compounds is in the production of high-performance ceramics, especially zirconia (ZrO₂). rsc.orgchemicalbook.com Research is ongoing to refine the synthesis of zirconia with specific properties for various applications. This includes creating zirconia nanoparticles for use in catalysis and biomedical applications, as well as developing tough, fracture-resistant zirconia ceramics for structural components. chemicalbook.com Zirconium alloys are also important in nuclear technology due to their low neutron absorption and high corrosion resistance. rsc.org
A significant trend is the development of hybrid organic-inorganic materials incorporating zirconium. researchgate.net These materials combine the properties of both organic polymers and inorganic zirconium-based components, leading to materials with enhanced thermal stability, mechanical strength, or specific optical or electronic properties. Zirconium alkoxides and carboxylates are common precursors for these hybrid materials. researchgate.net Another emerging area is the use of zirconium-based metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage, separation, and catalysis.
Academic and Industrial Relevance of this compound as a Versatile Precursor
This compound, with its specific combination of a zirconium center and long-chain unsaturated alkoxide ligands, is a versatile precursor with significant academic and industrial relevance. Its utility stems from the unique properties conferred by the oleate-derived ligands.
Academically, this compound is of interest for fundamental studies in organometallic chemistry and material synthesis. Its well-defined molecular structure, influenced by the bulky ligands, can serve as a model system for studying the reactivity of zirconium alkoxides. Researchers can investigate how the long, unsaturated chains affect reaction kinetics, catalytic activity, and the mechanisms of thermal decomposition to form zirconia-based materials. The presence of the double bond also offers a platform for exploring novel chemical transformations and the synthesis of new functional materials.
Industrially, this compound is a promising precursor for a variety of applications where the properties of the organic ligand are advantageous. Its high solubility in nonpolar solvents makes it an excellent candidate for use in coatings, where it can be applied from solution to create thin, uniform films of zirconia or zirconium-containing materials upon thermal treatment. These coatings could be used to enhance the corrosion resistance, hardness, or thermal stability of various substrates.
Furthermore, this compound could be used to synthesize zirconia nanoparticles with a hydrophobic surface, making them readily dispersible in organic polymers or oils. Such nanoparticles could be used as additives to improve the mechanical or thermal properties of polymer composites or to create novel lubricants. In catalysis, this compound could be employed as a catalyst or catalyst precursor for reactions that are carried out in nonpolar media, such as certain types of polymerization or organic synthesis. The ability to precisely control the decomposition of this precursor also makes it relevant for the fabrication of advanced electronic and optical devices where high-purity, well-defined zirconia films are required.
Data Tables
Table 1: Properties of Zirconium and Related Compounds
| Compound/Element | Chemical Formula | Molar Mass ( g/mol ) | Key Characteristics |
| Zirconium | Zr | 91.22 | Lustrous, grayish-white, strong, corrosion-resistant transition metal. nih.gov |
| Zirconium(4+) ion | Zr⁴⁺ | 91.22 | The common oxidation state of zirconium in its compounds. rsc.org |
| Zirconium Dioxide | ZrO₂ | 123.22 | High-performance ceramic with excellent thermal and chemical stability. rsc.orgchemicalbook.com |
| Zirconium(IV) isopropoxide | Zr(OCH(CH₃)₂)₄ | 327.57 | Common precursor for zirconia synthesis. chemicalbook.com |
| Zirconium(IV) acetylacetonate (B107027) | C₂₀H₂₈O₈Zr | 487.66 | A stable zirconium complex used as a catalyst and precursor. atimaterials.com |
Table 2: Characteristics of the (Z)-octadecen-1-olate Ligand
| Property | Description |
| Chemical Origin | Derived from oleyl alcohol ( (Z)-octadec-9-en-1-ol) |
| Structure | 18-carbon chain with one cis-double bond |
| Key Features | Long, flexible hydrocarbon tail; one point of unsaturation |
| Influence on Complex | Enhances solubility in nonpolar solvents; provides steric bulk; offers a site for further reactivity |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
93840-08-5 |
|---|---|
Molecular Formula |
C72H140O4Zr |
Molecular Weight |
1161.1 g/mol |
IUPAC Name |
(Z)-octadec-1-en-1-olate;zirconium(4+) |
InChI |
InChI=1S/4C18H36O.Zr/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h4*17-19H,2-16H2,1H3;/q;;;;+4/p-4/b4*18-17-; |
InChI Key |
JKTWFBBYJFYEAF-PNFPHFRRSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].CCCCCCCCCCCCCCCC/C=C\[O-].[Zr+4] |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].CCCCCCCCCCCCCCCCC=C[O-].[Zr+4] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthetic Pathways for Zirconium(IV) Alkoxides:
The synthesis of zirconium(IV) alkoxides, including the specific compound Zirconium(4+) (Z)-octadecen-1-olate, can be achieved through several key methodologies. These pathways offer different advantages concerning purity, scalability, and control over the final product's stoichiometry.
Reactions of Zirconium Halides with Alcohols and Amine Bases
A foundational method for the synthesis of zirconium alkoxides involves the reaction of zirconium tetrahalides, most commonly zirconium tetrachloride (ZrCl₄), with the desired alcohol in the presence of a base. google.comresearchgate.net In the case of this compound, the alcohol used is (Z)-octadecen-1-ol (oleyl alcohol). The primary role of the amine base, typically ammonia (B1221849) or a tertiary amine like triethylamine, is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction. rsc.orgiieta.org This prevents the protonation and potential degradation of the newly formed alkoxide.
The general reaction can be represented as: ZrCl₄ + 4 R-OH + 4 NR₃ → Zr(OR)₄ + 4 [NR₃H]Cl where R-OH is (Z)-octadecen-1-ol.
The reaction is typically carried out in an inert solvent, such as toluene, to facilitate the reaction and the subsequent removal of the ammonium (B1175870) salt precipitate by filtration. iieta.org The choice of solvent and reaction conditions can be critical for achieving high yields and purity.
Transalkoxylation Reactions for Introduction of the Z-octadecen-1-olate Ligand
Transalkoxylation, or alcoholysis, is a widely employed method for preparing zirconium alkoxides, particularly those with long-chain or functionalized alkyl groups like the (Z)-octadecen-1-olate ligand. chemrxiv.org This method involves the reaction of a readily available zirconium alkoxide precursor, such as zirconium isopropoxide (Zr(OⁱPr)₄), with an excess of a less volatile alcohol, in this case, (Z)-octadecen-1-ol. iieta.orgiieta.org
The equilibrium for this reaction is driven towards the formation of the desired product by the removal of the more volatile alcohol (isopropanol) through distillation: Zr(OⁱPr)₄ + 4 R-OH ⇌ Zr(OR)₄ + 4 ⁱPr-OH↑ where R-OH is (Z)-octadecen-1-ol.
This method is advantageous as it avoids the formation of inorganic salts as byproducts, simplifying the purification process. The use of a large excess of the higher boiling alcohol ensures the reaction goes to completion. iieta.org
Utilization of Zirconium Amido Complexes as Synthetic Intermediates
An alternative high-purity route to zirconium alkoxides is through the use of zirconium amido complexes, such as tetrakis(diethylamido)zirconium(IV) ([Zr(NEt₂)₄]). rsc.orgiieta.orgchemguide.co.uk These precursors react cleanly with alcohols to produce the corresponding zirconium alkoxide and a volatile dialkylamine byproduct, which can be easily removed under reduced pressure. researchgate.netnd.edu
The reaction with (Z)-octadecen-1-ol proceeds as follows: Zr(NEt₂)₄ + 4 R-OH → Zr(OR)₄ + 4 HNEt₂↑ where R-OH is (Z)-octadecen-1-ol.
This pathway is particularly useful for synthesizing high-purity alkoxides as it is a salt-free method and the byproducts are readily separated. The zirconium amido precursors themselves are typically synthesized from the reaction of zirconium tetrachloride with a lithium amide. iieta.org
Advanced Synthetic Strategies for High Purity and Controlled Stoichiometry
For applications requiring materials with precisely defined properties, advanced synthetic strategies are employed to ensure high purity and controlled stoichiometry. rsc.orgresearchgate.net One such approach is the use of single-source precursors, which are designed to decompose cleanly to the desired material. nih.govresearchgate.net In the context of zirconium alkoxides, this can involve the synthesis of heteroleptic complexes containing the desired alkoxide ligand along with other ancillary ligands that can be selectively removed.
Furthermore, techniques such as recrystallization from appropriate solvents are crucial for obtaining highly pure crystalline products. rsc.orgiieta.org The synthesis of well-defined zirconium-oxo clusters capped with oleate (B1233923) ligands also represents an advanced strategy for creating building blocks with precise stoichiometry and structure. nih.gov These methods are critical for applications in areas like advanced ceramics and catalysis where impurities can significantly impact performance. google.comgoogle.com
Derivatization and Ligand Exchange Reactions:
The chemical environment of the zirconium center in this compound can be further modified through derivatization and ligand exchange reactions. These reactions can alter the physical and chemical properties of the complex.
Modification of the Z-octadecen-1-olate Ligand and Its Influence on Coordination
While direct chemical modification of the coordinated (Z)-octadecen-1-olate ligand is not commonly reported, the principles of ligand exchange are well-established in zirconium chemistry. nih.govnih.gov Ligand exchange reactions provide a pathway to introduce or replace ligands, thereby influencing the coordination sphere of the zirconium atom. For instance, carboxylate ligands, such as oleate, can be introduced into the coordination sphere of a zirconium alkoxide complex, potentially replacing one or more of the alkoxide ligands.
The (Z)-octadecen-1-olate ligand, with its long, flexible hydrocarbon tail and the presence of a cis-double bond, imparts significant steric bulk. This steric hindrance plays a crucial role in determining the coordination number and geometry of the zirconium center. The coordination number of zirconium in its complexes can vary, and the bulky nature of the (Z)-octadecen-1-olate ligand may favor lower coordination numbers or lead to distorted geometries. The presence of the double bond also introduces a site of potential reactivity and can influence the packing of the molecules in the solid state.
The modification of the ligand environment, for example, by introducing other ligands through exchange reactions, can fine-tune the solubility, reactivity, and thermal stability of the resulting zirconium complex.
Table 1: Summary of Synthetic Pathways for this compound
| Synthetic Pathway | Precursor | Reagents | Byproducts | Key Advantages |
|---|---|---|---|---|
| From Zirconium Halide | Zirconium tetrachloride (ZrCl₄) | (Z)-octadecen-1-ol, Amine base (e.g., NH₃, NEt₃) | Ammonium/Amine hydrochloride salt | Readily available precursors |
| Transalkoxylation | Zirconium isopropoxide (Zr(OⁱPr)₄) | (Z)-octadecen-1-ol | Isopropanol (B130326) | Salt-free, simple purification |
| From Zirconium Amide | Tetrakis(diethylamido)zirconium(IV) (Zr(NEt₂)₄) | (Z)-octadecen-1-ol | Diethylamine | High purity, volatile byproducts |
Synthesis of Heteroleptic Zirconium Complexes Incorporating Oleate Ligands
Heteroleptic complexes, which contain more than one type of ligand coordinated to a central metal atom, offer a pathway to finely tune the properties of the resulting material. The synthesis of heteroleptic zirconium complexes that incorporate the oleate ligand is achieved by employing mixed-ligand strategies. These strategies allow for the creation of sophisticated molecular architectures with tailored functionalities.
A common approach is a one-pot synthesis where zirconium precursors, such as zirconium alkoxides or zirconium tetrachloride, are reacted with a stoichiometric mix of two or more different ligands. nih.gov One of these ligands can be oleic acid, which provides the this compound moiety, while the other ligands can be varied to control the final structure and properties of the complex. For example, dicarboxylate ligands have been used alongside other functionalized ligands to produce porous coordination cages with tunable properties. nih.gov
The formation of these mixed-ligand structures is often governed by factors such as the steric bulk of the ligands and the reaction conditions. For instance, the use of sterically hindered ligands can dictate the resulting geometry of a zirconium-based molecular cage. nih.gov While the direct synthesis of a simple heteroleptic complex containing one oleate and one different ligand is not extensively detailed, the principles are demonstrated in the creation of complex structures like bimetallic alkoxides and porous cages. nih.govacs.org In these systems, ligands such as acetylacetonate (B107027) (acac) or various carboxylates are combined, and the ratio of the ligands can be controlled to influence the final composition. nih.govnih.gov
The synthesis of heterometallic zirconium alkoxides further illustrates this principle. By reacting a zirconium alkoxide like Zr(OEt)₄ with a metal acetylacetonate, such as Ni(acac)₂, in a suitable solvent, heterometallic complexes are formed. acs.orgnih.gov This methodology highlights the versatility of zirconium coordination chemistry and provides a route to incorporate different functionalities alongside an oleate ligand within a single molecular precursor.
Table 1: Examples of Heteroleptic and Mixed-Ligand Zirconium Complexes
| Precursor 1 | Precursor 2 | Other Ligands | Resulting Complex Type | Reference |
|---|---|---|---|---|
| ZrCp₂Cl₂ | 1,3-benzenedicarboxylate (1,3-bdc) | 5-methyl-1,3-benzenedicarboxylate | Heteroleptic Porous Coordination Cage | nih.gov |
| Zr(OEt)₄ | Ni(acac)₂ | Acetylacetonate (acac), Ethoxide | Bimetallic Zirconium Alkoxide | acs.orgnih.gov |
| Zr(OⁿPr)₄ | ⁿBu₂Mg | n-propoxide | Bimetallic Zirconium Alkoxide | acs.org |
| [Zr(NMe₂)₄]₂ | 2,6-dimethylphenol | Allyloxide | Mixed-Ligand Aryloxide Salt | nih.gov |
This table is interactive and can be sorted by column headers.
Green Chemistry Approaches in Zirconium Alkoxide Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to materials synthesis. While the direct "green synthesis" of zirconium alkoxides themselves is not extensively documented, green chemistry principles are highly relevant to the reactions in which they are used and the synthesis of materials derived from them.
A key aspect of green chemistry is the use of environmentally benign solvents and reaction conditions. In the context of zirconium chemistry, there is a move towards solvent-less reactions, which are considered more sustainable. nih.gov For example, the esterification of fatty acids using zirconium-based catalysts can be performed with high conversion rates without the need for an additional solvent. nih.govchemrxiv.org Furthermore, the use of alcohols as both reactants and solvents in reactions involving zirconium alkoxides represents a greener alternative to hazardous organic solvents. mdpi.com
The most prominent application of green chemistry in this area is in the synthesis of zirconium dioxide (ZrO₂) nanoparticles from zirconium precursors, which include alkoxides and salts. These methods often utilize plant-based extracts as non-toxic reducing and stabilizing agents. researchgate.netmdpi.com For example, aqueous extracts from Toddalia asiatica leaves or cinnamon have been successfully used to synthesize ZrO₂ nanoparticles. researchgate.netmdpi.com The phytochemicals present in these extracts, such as flavonoids and polyphenols, act as capping agents, controlling the growth and preventing the agglomeration of the nanoparticles. mdpi.com This bio-inspired approach avoids the need for hazardous chemicals, simplifies the process, and often takes place in aqueous media at mild temperatures, aligning with several core principles of green chemistry.
Table 3: Green Synthesis of Zirconia Nanoparticles from Zirconium Precursors
| Zirconium Precursor | Green Reagent (Plant Extract) | Key Characteristics of ZrO₂ NPs | Reference |
|---|---|---|---|
| Zirconyl oxychloride | Toddalia asiatica leaf extract | Spherical, 15-30 nm size, mixed tetragonal/monoclinic phase | mdpi.com |
| Not specified | Cinnamon extract & Citric acid | Crystalline, narrow size distribution | researchgate.net |
This table is interactive and can be sorted by column headers.
Advanced Characterization Techniques and Structural Elucidation
Spectroscopic Characterization
Spectroscopic methods are instrumental in probing the molecular structure of Zirconium(4+) (Z)-octadecen-1-olate, providing insights into the ligand's conformation, the coordination environment of the zirconium center, and the nature of the chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Coordination Environment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the structure of the oleate (B1233923) ligand and understanding its interaction with the zirconium ion. Both ¹H and ¹³C NMR are employed to probe the local environment of the atomic nuclei.
In the ¹H NMR spectrum of oleic acid-capped zirconium oxide nanocrystals, broad resonances are typically observed, which is indicative of the ligand being bound to the nanocrystal surface. Sharper features superimposed on these broad signals can suggest the presence of a small amount of desorbed ligand in solution researchgate.net. For zirconium carboxylate complexes, the coordination of the carboxylate group to the metal center is confirmed by the disappearance of the acidic proton signal of the free carboxylic acid, which typically appears around 11 ppm researchgate.net.
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the oleate ligand. Upon coordination to zirconium, the chemical shift of the carboxylate carbon (COO⁻) is expected to change compared to that of the free oleic acid. For instance, in a butoxy(pyridine-2-carboxylato)zirconium complex, the peak attributed to the COO⁻ groups was observed at δ = 167.86 ppm, a shift from the 170 ppm of the free carboxylic acid researchgate.net. This shift provides direct evidence of the coordination of the carboxylate to the zirconium center. Furthermore, the broadening of both ¹H and ¹³C NMR signals is a common feature when ligands are attached to a metal center, reflecting the restricted motion of the ligand upon coordination researchgate.net.
For more advanced analysis, ⁹¹Zr solid-state NMR spectroscopy can be a powerful, albeit less common, technique to directly probe the local environment and site symmetry of the zirconium atom. This method is highly sensitive to the local structure, coordination number, and the presence of disorder around the Zr center iastate.edursc.org.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (ppm) | Remarks |
| ¹H | Broad signals for bound ligand | Disappearance of carboxylic acid proton signal (~11 ppm) |
| ¹³C | Shift in carboxylate carbon signal (~167-170 ppm) | Broadening of signals upon coordination |
| ⁹¹Zr | Dependent on local symmetry and coordination | Provides direct information on the Zr environment |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of the molecule by probing its vibrational modes. These techniques are particularly useful for identifying the coordination mode of the carboxylate ligand to the zirconium ion.
The most informative region in the IR spectrum of metal carboxylates is where the symmetric (νs) and antisymmetric (νas) stretching vibrations of the carboxylate group (COO⁻) occur. The positions of these bands are sensitive to the nature of the metal ion and the coordination geometry (e.g., unidentate, bidentate chelating, or bidentate bridging) researchgate.netksu.edu.sa. For metal oleates, the asymmetric stretching vibrations of the carboxylate groups are typically observed in the range of 1500-1600 cm⁻¹ researchgate.net. The separation (Δν) between the antisymmetric and symmetric stretching frequencies can provide clues about the coordination mode.
Raman spectroscopy offers complementary information, especially regarding the C-C and C=C bonds within the oleate chain. The C=C stretching vibration in the (Z)-octadecen-1-olate ligand is expected to produce a characteristic Raman band. Furthermore, Raman spectroscopy is sensitive to the homo-nuclear bonds of the alkyl chain, allowing for the differentiation of carbon chain lengths in the C-C stretching region (1040–1120 cm⁻¹) researchgate.net.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |
| νas(COO⁻) | ~1500 - 1600 | IR | Indicates coordination of carboxylate to Zr⁴⁺ |
| νs(COO⁻) | ~1380 - 1420 | IR | Indicates coordination of carboxylate to Zr⁴⁺ |
| ν(C=C) | ~1650 | Raman | Confirms the presence of the double bond in the oleate chain |
| ν(C-C) | ~1040 - 1120 | Raman | Provides information on the alkyl chain conformation |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide structural information. Electrospray ionization (ESI) and laser desorption ionization (LDI) are common techniques used for the analysis of metal-organic complexes acs.orguni.lu.
In ESI-MS studies of zirconium-carboxylate systems, the formation of polynuclear zirconium clusters, such as hexa- and pentanuclear species, has been observed acs.org. These clusters can be stabilized by carboxylate ligands and solvent molecules. The mass spectrum of this compound would be expected to show peaks corresponding to such clusters, as well as fragments arising from the loss of oleate ligands or parts of the ligand.
The fragmentation of the oleate ligand itself is also expected. Common fragmentation patterns for carboxylic acids and their derivatives include the loss of the carboxyl group (M-45) or the hydroxyl group (M-17) from the parent acid libretexts.org. For long-chain fatty acid esters, cleavage of C-C bonds along the alkyl chain can also occur, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups) libretexts.org.
Table 3: Potential Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Identity |
| [Zr(oleate)₃]⁺ | Loss of one oleate ligand |
| [Zr(oleate)₂(OH)]⁺ | Loss of oleate and formation of a hydroxo species |
| [oleate]⁻ or [oleate+H]⁺ | Free oleate ligand |
| Various | Fragments from the oleate alkyl chain |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy can provide information about the electronic structure of this compound. While the oleate ligand itself does not have strong chromophores in the visible region, charge transfer transitions between the zirconium metal center and the carboxylate ligands may occur in the ultraviolet region. These transitions can be sensitive to the coordination environment of the zirconium ion.
In the context of zirconium oxide thin films, the absorption edge is often found to be around 220 nm, corresponding to a wide bandgap of about 5.0–5.2 eV scispace.com. While this compound is a molecular compound rather than a bulk oxide, this provides a general idea of the energy range for electronic transitions involving zirconium.
Diffraction and Scattering Methods
Diffraction and scattering techniques are essential for determining the long-range order and crystalline nature of this compound.
X-ray Diffraction (XRD) for Crystalline Structure, Phase Analysis, and Crystallite Size
X-ray diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. If this compound forms a crystalline solid, its XRD pattern will exhibit a series of diffraction peaks at specific angles (2θ). The positions and intensities of these peaks are unique to the crystal structure and can be used for phase identification.
For zirconium-based materials, several crystalline phases are known, particularly for zirconium dioxide (ZrO₂), which can exist in monoclinic, tetragonal, and cubic forms researchgate.netresearchgate.netresearchgate.net. While zirconium oleate is a metal-organic salt, the coordination of the oleate ligands around the zirconium centers can lead to the formation of ordered, crystalline lattices. The resulting XRD pattern would provide information on the unit cell dimensions and the symmetry of the crystal system.
The width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation, which is particularly useful for nanomaterials. For instance, in the study of zirconium oxide nanocrystals, XRD patterns were used to determine the crystallite size and identify the crystal phase nih.govosti.gov.
Table 4: Potential Crystalline Phases and XRD Observations for this compound
| Crystalline Phase | Key Characteristics | Expected XRD Features |
| Monoclinic | Lower symmetry, stable at lower temperatures for ZrO₂ | Complex pattern with multiple characteristic peaks |
| Tetragonal | Higher symmetry, often stabilized in nanomaterials | Simpler pattern than monoclinic |
| Amorphous | Lack of long-range order | Broad, diffuse scattering instead of sharp peaks |
Small-Angle X-ray Scattering (SAXS) for Solution Structure and Aggregation Behavior
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to analyze the structure of materials at the nanoscale, typically in the range of 1 to 100 nanometers. wikipedia.org It is particularly valuable for studying the size, shape, and aggregation behavior of nanoparticles, macromolecules, and complexes in solution. wikipedia.orgnih.govnih.gov In the context of this compound, SAXS provides critical insights into how the molecules behave in various solvents, which is fundamental to controlling its reactivity and its use as a precursor, for instance, in the synthesis of zirconium oxide nanoparticles.
When this compound is dissolved, the individual molecules or small clusters can self-assemble into larger aggregates or micelles. SAXS can quantify the dimensions of these structures. The technique works by measuring the elastic scattering intensity of X-rays at very small angles (typically 0.1-10°) from a sample. wikipedia.orgyoutube.com The resulting scattering pattern is analyzed to determine structural parameters.
Key research findings from analogous systems suggest:
Size and Shape Determination: For dilute solutions where inter-particle interactions are minimal, the SAXS profile can be used to determine the "form factor," which relates to the size and shape of the individual scattering objects (e.g., zirconium oleate inverse micelles).
Aggregation Analysis: At higher concentrations, a "structure factor" emerges in the scattering data, providing information about the spatial arrangement and interactions between the aggregates. nih.gov This is crucial for understanding phenomena like gelation or controlled precipitation.
In-Situ Monitoring: SAXS allows for the real-time observation of structural changes, such as the nucleation and growth of nanoparticles when the zirconium oleate precursor undergoes thermal decomposition in solution. nih.gov
Studies on similar metal-oxo clusters and polyoxometalates (POMs) have demonstrated the utility of SAXS in elucidating solution speciation and ion-pairing behavior, which are often not discernible from solid-state structures alone. researchgate.net For this compound, this would involve understanding how the long oleate chains interact and drive the formation of larger, ordered, or disordered structures in non-polar solvents.
X-ray Pair Distribution Function (XPDF) for Local Atomic Structure of Amorphous Phases and Solution Species
While traditional X-ray diffraction (XRD) is excellent for identifying long-range order in crystalline materials, it provides limited information for amorphous or poorly crystalline substances. The X-ray Pair Distribution Function (XPDF) technique, which analyzes both the Bragg and diffuse scattering from a sample, overcomes this limitation by providing information about the local atomic structure, regardless of the material's crystallinity. nih.govnih.gov
This compound is often used as a precursor to synthesize amorphous or nanocrystalline zirconium oxide (ZrO₂). The properties of the final material are intimately linked to the atomic-level structure of the amorphous phase. XPDF is an ideal tool to probe these structures. nih.gov
Key insights from XPDF analysis on related zirconium systems include:
Local Coordination: XPDF can reveal the bond lengths between atoms, such as Zr-O and Zr-Zr distances, and their coordination numbers. nih.gov In studies of ZrO₂ nanocrystals, XPDF analysis has identified local orthorhombic distortions that are not apparent from conventional diffraction, providing a deeper understanding of the material's properties. nih.govnih.gov
Amorphous Structure: For amorphous materials derived from zirconium oleate, XPDF can help distinguish between different models of the amorphous network. For example, atomistic simulations used to predict defect concentrations in amorphous zirconia, which can act as complex grain boundaries, can be validated against experimental XPDF data. bangor.ac.uk
Solution Species: The technique can also be applied to concentrated solutions or precursor gels to understand the structure of the zirconium-containing species before they are converted into the final material. This can reveal the nature of the zirconium-oxide-hydroxide cores that may form through hydrolysis. researchgate.net
By providing a real-space map of interatomic distances, XPDF offers a detailed snapshot of the local chemical environment around the zirconium atoms in non-crystalline phases formed from the oleate complex.
Microscopic and Surface Analysis
Microscopic and surface analysis techniques are indispensable for characterizing the physical attributes of materials synthesized from this compound. These methods provide direct visual evidence of morphology and nanostructure, confirm elemental composition, and quantify surface properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for visualizing materials at high magnification. nih.gov They are routinely used to study the size, shape, and surface features of nanoparticles and other structures produced from zirconium oleate precursors. nih.govnih.gov
Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultrathin sample. It offers much higher resolution than SEM, enabling the visualization of individual nanoparticles, their crystal lattice fringes, and internal structure. acs.org TEM analysis of zirconia nanoparticles, for example, can confirm their size (e.g., 33-75 nm), shape (e.g., spherical), and crystallinity. nih.gov
The following table summarizes typical information obtained from these techniques for materials derived from zirconium precursors.
| Technique | Information Obtained | Relevance to Zr-Oleate Derived Materials |
| SEM | Particle morphology, size distribution, surface topography, degree of aggregation. | Assessing the quality and uniformity of synthesized ZrO₂ powders or films. |
| TEM | Individual particle size and shape, crystallinity, lattice defects, core-shell structures. | Confirming the formation of desired nanostructures and their crystalline phase at the nanoscale. |
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique usually coupled with SEM or TEM. It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted when an electron beam interacts with it. rsc.org EDS can be used to generate elemental maps, which show the spatial distribution of different elements within the sample. rsc.orgresearchgate.net
For materials derived from this compound, EDS is crucial for:
Confirming Composition: Verifying the presence of zirconium, oxygen, and carbon in the sample.
Assessing Purity: Detecting any elemental impurities that may have been introduced during synthesis.
Elemental Mapping: In composite materials or core-shell structures, EDS mapping can show the distribution of zirconium relative to other elements, confirming, for example, the uniform formation of a zirconium oxide shell. researchgate.net
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is the standard technique for measuring the specific surface area of solid and porous materials. upi.edu It involves measuring the adsorption of an inert gas (typically nitrogen) onto the material's surface at cryogenic temperatures. researchgate.net
While this compound itself is a molecular compound and not typically porous, the materials synthesized from it, such as zirconium oxide aerogels or certain metal-organic frameworks (MOFs), often possess high surface areas. rsc.orgnih.gov The BET analysis is critical for characterizing these products.
Key Parameters from BET Analysis:
Specific Surface Area: A high surface area is often desirable for applications in catalysis, adsorption, and sensing, as it provides more active sites. researchgate.net
Pore Volume and Size Distribution: The analysis of the gas adsorption/desorption isotherm provides information about the total volume of the pores and how that volume is distributed across different pore sizes (micropores, mesopores, macropores).
Zirconium-based MOFs, which utilize zirconium clusters similar to those that can be formed from carboxylate precursors, can exhibit exceptionally high BET surface areas, sometimes exceeding 6000 m²/g. rsc.orgnih.gov
| Material Type | Typical BET Surface Area (m²/g) | Significance |
| Non-porous ZrO₂ | < 10 | Low surface area, typical for dense ceramics. |
| Mesoporous ZrO₂ | 50 - 400 | High surface area enhances catalytic activity and adsorption capacity. |
| Zirconium-based MOFs | 600 - 6500+ nih.govacs.org | Ultrahigh surface area for gas storage, separation, and catalysis. |
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the effect of heat on a material. They are essential for understanding the thermal stability and decomposition pathway of this compound, which is critical for its conversion into zirconium oxide at elevated temperatures.
Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature. For zirconium oleate, the TGA curve would show distinct weight loss steps corresponding to the removal of adsorbed water or solvent, followed by the decomposition and combustion of the long oleate hydrocarbon chains, leaving behind a residue of zirconium oxide. Studies on various zirconium carboxylates show that the decomposition temperature depends on the nature of the carboxylate group. researchgate.net For example, a TGA curve for a zirconium-based nanocatalyst showed an initial weight loss below 150°C due to moisture removal, followed by major decomposition of organic components between 150°C and 400°C. nanomaterchem.com
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and phase transitions. For zirconium oleate, DSC could identify the melting point of the complex and the exothermic peaks associated with its decomposition and the crystallization of the resulting ZrO₂ into its different polymorphs (e.g., tetragonal, monoclinic). researchgate.net
Expected Thermal Events for this compound:
| Temperature Range (°C) | Event | Technique | Observation |
| < 150 | Desolvation/Drying | TGA / DSC | Minor weight loss; endothermic peak. |
| 150 - 450 | Decomposition of Oleate Ligands | TGA / DSC | Major, multi-step weight loss; strong exothermic peaks. researchgate.net |
| > 450 | ZrO₂ Formation/Crystallization | TGA / DSC | Stable mass (residue); exothermic crystallization peak. researchgate.net |
These analyses are fundamental for designing controlled calcination processes to produce zirconium oxide materials with desired crystallinity, particle size, and surface area from a this compound precursor.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Decomposition Pathways and Thermal Stability of this compound and its Derivatives
The thermal stability and decomposition behavior of this compound and related zirconium carboxylate derivatives are critical parameters for their application in materials science, particularly in the synthesis of zirconium-based nanomaterials through thermal decomposition routes. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful analytical techniques employed to elucidate these properties. TGA measures the change in mass of a sample as a function of temperature, providing insights into thermal stability and decomposition stages. DSC, on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature, identifying phase transitions and thermal reaction energies.
Detailed Research Findings
While specific TGA and DSC data for this compound is not extensively available in public literature, the thermal behavior of analogous zirconium carboxylates and metal oleates provides a strong framework for understanding its decomposition pathways.
Research on zirconium carboxylates, such as zirconium propionate, reveals a multi-stage decomposition process. researchgate.net The initial phase of decomposition typically involves the loss of any residual solvent or adsorbed water at temperatures below 200°C. The primary decomposition of the carboxylate ligands occurs at higher temperatures, generally in the range of 200°C to 500°C. researchgate.net This major weight loss corresponds to the breakdown of the organic oleate chains, leading to the formation of zirconium oxide (ZrO₂) as the final solid residue. The exact temperature and profile of this decomposition are influenced by factors such as the heating rate and the atmosphere (inert or oxidative). researchgate.net
In an inert atmosphere (e.g., nitrogen or argon), the decomposition of the oleate ligands is expected to proceed through a series of complex reactions, including cleavage of the hydrocarbon chains and the release of volatile organic fragments. DSC analysis of similar metal carboxylates often shows exothermic peaks in this region, indicating the energetic nature of the decomposition reactions. researchgate.net
For instance, studies on the thermal decomposition of metal-oleate precursors for nanocrystal synthesis show that the decomposition rate becomes significant at temperatures around 300°C. researchgate.net The analysis of zinc-oleate complexes, for example, indicates an initial slight weight loss around 100°C due to moisture evaporation, followed by a major decomposition stage at higher temperatures. researchgate.net The decomposition of the metal-oleate complex is often not a simple, one-step process but involves the formation of intermediate species before the final conversion to the metal oxide. researchgate.net
The final stage of decomposition, occurring at temperatures above 500°C, typically involves the combustion of any remaining carbonaceous residue, especially in an oxidizing atmosphere, and the crystallization of the amorphous zirconium oxide into its more stable tetragonal or monoclinic phases. researchgate.netresearchgate.netresearchgate.net
Interactive Data Tables
The following data tables represent typical findings from TGA and DSC analysis of a representative zirconium carboxylate, providing an illustrative example of the thermal decomposition process that this compound would likely undergo.
Table 1: Representative Thermogravimetric Analysis (TGA) Data for the Decomposition of a Zirconium Carboxylate
| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Associated Process |
| 1 | 50 - 150 | ~2-5 | Loss of adsorbed water and/or residual solvent. |
| 2 | 200 - 450 | ~60-70 | Major decomposition of the (Z)-octadecen-1-olate ligands. |
| 3 | > 450 | ~5-10 | Removal of residual carbonaceous material and crystallization of ZrO₂. |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for the Decomposition of a Zirconium Carboxylate
| Peak Number | Peak Temperature (°C) | Type of Transition | Associated Process |
| 1 | ~120 | Endothermic | Evaporation of volatile components. |
| 2 | ~350 | Exothermic | Onset of major ligand decomposition. |
| 3 | ~480 | Exothermic | Final decomposition and crystallization of zirconium oxide. |
Mechanistic Investigations and Reaction Pathways
Elucidation of Elementary Steps in Zirconium(4+) (Z)-octadecen-1-olate Mediated Reactions
Reactions mediated by zirconium alkoxides, such as this compound, proceed through a series of elementary steps. These often involve ligand exchange, where the oleate (B1233923) group is substituted by other reactants, and insertion reactions. For instance, in polymerization reactions, the (Z)-octadecen-1-olate ligand can be displaced by a monomer, which then inserts into a zirconium-alkyl or zirconium-hydride bond.
In the context of atomic layer deposition (ALD), zirconium alkoxide precursors like zirconium(IV) tert-butoxide undergo reactions with surface hydroxyl groups (-OH) to form new zirconium-oxygen bonds on the substrate. aip.org A similar elementary step can be envisioned for this compound, where the oleate ligand is released upon reaction with a hydroxylated surface. Subsequent steps can involve reactions with a co-reactant, such as water or another alcohol, to regenerate the surface for the next deposition cycle. aip.org
Role of the Z-octadecen-1-olate Ligand in Reaction Selectivity and Rate, Including Steric and Electronic Effects
The (Z)-octadecen-1-olate ligand plays a crucial role in determining the selectivity and rate of reactions involving the zirconium center. Its long, unsaturated alkyl chain introduces significant steric bulk, which can influence the coordination environment of the zirconium ion.
Steric Effects: The steric hindrance imposed by the bulky (Z)-octadecen-1-olate ligand can control the approach of incoming reactants, thereby dictating the stereoselectivity of the reaction. nih.gov For example, in polymerization catalysis, the ligand's size and conformation can influence the way monomer units add to the growing polymer chain, affecting its tacticity. The steric demands of the ligand can be tuned by altering substituents, which in turn affects the structure and reactivity of the metal complex. nih.gov
Electronic Effects: The presence of the cis-double bond in the octadecen-1-olate chain introduces electronic effects that can modulate the reactivity of the zirconium center. The electron density of the double bond can influence the Lewis acidity of the zirconium ion, which is a key factor in its catalytic activity. The electron density on the metal can be adjusted by introducing electron-withdrawing or electron-donating groups on the ligand. nih.gov This can impact the rate of ligand exchange and the stability of reaction intermediates.
Ligand Exchange Dynamics and Kinetics in Solution and at Interfaces
Ligand exchange is a fundamental process in the chemistry of this compound. The lability of the oleate ligand allows for the coordination of other molecules, which is essential for catalysis and surface reactions.
In solution, the kinetics of ligand exchange can be studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy. acs.orged.ac.uk These studies can provide information on the rate constants and activation parameters for ligand dissociation and association. nih.govnih.gov The rate of exchange is influenced by several factors, including the nature of the incoming ligand, the solvent, and the temperature. For example, the exchange between a zirconium chelate and a free β-diketone has been measured by NMR. acs.org
At interfaces, such as during ALD, ligand exchange is also a critical step. The reaction of a zirconium precursor with surface functional groups, like hydroxyls, is a form of ligand exchange. aip.org The kinetics of these surface reactions can be investigated using in-situ techniques like attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy, which can monitor the changes in surface species during the reaction. aip.org
Identification of Reaction Intermediates and Transition State Analysis
The identification of reaction intermediates is crucial for understanding the detailed mechanism of a reaction. In zirconium chemistry, intermediates can be transient and difficult to isolate. However, spectroscopic techniques and computational modeling can provide valuable insights into their structure and role in the reaction pathway.
For example, in reactions involving the synthesis of zirconium complexes, organometallic intermediates have been identified and characterized. acs.orgnih.gov These intermediates can sometimes be isolated, providing a snapshot of the reaction progress. acs.orgnih.gov In other cases, their presence is inferred from kinetic data and the observation of byproducts. nih.govacs.org
Influence of Solvent and Reaction Conditions on Reaction Mechanisms in Zirconium(IV) Chemistry
The solvent plays a critical role in reactions involving zirconium(IV) complexes, including this compound. The polarity, coordinating ability, and viscosity of the solvent can all influence the reaction mechanism. numberanalytics.com
Solvent Polarity: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. numberanalytics.comlibretexts.org For example, in a reaction where a bond is broken to form a cationic zirconium species and an anionic leaving group, a polar solvent can solvate both ions, lowering the activation energy for the reaction. researchgate.netlibretexts.org The dielectric constant of the solvent is a key parameter in this regard. numberanalytics.com
Coordinating Solvents: Solvents that can coordinate to the zirconium center, such as tetrahydrofuran (B95107) (THF) or pyridine, can compete with other ligands for coordination sites. This can alter the reactivity of the complex and even lead to different reaction pathways. rsc.org
Reaction Conditions: Other reaction conditions, such as temperature and pressure, also have a significant impact on reaction mechanisms. Increasing the temperature generally increases the reaction rate by providing more thermal energy to overcome activation barriers. Pressure can influence reactions where there is a change in the number of moles of gas. In the context of synthesizing zirconium alkoxides, controlling the reaction temperature is crucial, as many of the reactions are exothermic.
The choice of solvent and reaction conditions can be used to tune the selectivity of a reaction, favoring the formation of a desired product over others. rsc.orgresearchgate.net
Interactive Data Tables
Table 1: Influence of Solvent on Reaction Rates This table illustrates the effect of solvent polarity on the relative rate of a hypothetical SN1-type ligand substitution reaction involving a zirconium complex.
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane | 1.9 | 1 |
| Dichloromethane | 8.9 | 102 |
| Methanol | 32.6 | 104 |
| Water | 78.5 | 105 |
| Data is illustrative and based on general principles of solvent effects on SN1 reactions. numberanalytics.comlibretexts.org |
Table 2: Properties of Zirconium Precursors This table provides a comparison of different zirconium precursors used in synthesis.
| Compound | Formula | Molar Mass ( g/mol ) | Common Use |
| Zirconium(IV) chloride | ZrCl4 | 233.04 | Starting material for many zirconium compounds |
| Zirconium(IV) isopropoxide | Zr(OiPr)4 | 327.57 | Precursor for zirconium oxide materials google.com |
| Zirconium(IV) tert-butoxide | Zr(OtBu)4 | 383.67 | ALD precursor aip.org |
| This compound | C72H136O4Zr | 1193.31 | Catalyst, surface modifier |
Applications in Catalysis
Zirconium(4+) (Z)-octadecen-1-olate as a Catalyst Precursor in Olefin Polymerization
The application of zirconium complexes as catalysts in olefin polymerization is a well-established area of research. Specifically, this compound, when activated, serves as a precursor to catalytically active species for the polymerization of ethylene (B1197577) and other α-olefins.
Homo- and Copolymerization of Ethylene and α-Olefins
Zirconium(IV) complexes, when combined with a suitable cocatalyst such as methylaluminoxane (B55162) (MAO), form active catalysts for the polymerization of 1-olefins. The catalytic activity and the properties of the resulting polymers are highly dependent on the ligand structure surrounding the zirconium center. For instance, zirconium complexes with diamine-bis(phenolate) ligands have been shown to be active in the polymerization of 1-hexene (B165129) and 1-octene. The activity of these catalysts can vary significantly based on the substituents on the phenolate (B1203915) rings and the nature of the diamine backbone. researchgate.net
The polymerization of various α-olefins, including 1-hexene, 1-octene, 1-decene, and 1-dodecene, has been achieved using zirconium-based catalysts. researchgate.net The monomer conversion has been observed to decrease with increasing chain length of the α-olefin in some systems. researchgate.net The choice of solvent and reaction temperature also plays a critical role in the polymerization process, influencing both the catalyst's activity and the molecular weight of the produced polymer. researchgate.net
Stereoregulation and Microstructure Control in Resulting Polymers
The ligand environment around the zirconium atom is instrumental in controlling the stereochemistry of the polymer. By carefully designing the ligands, it is possible to produce polymers with specific tacticities, such as isotactic or atactic polyolefins. For example, certain zirconium complexes with diamine-bis(phenolate) ligands have been found to produce isotactic poly(1-octene) with a high [mmmm] pentad content, indicating a high degree of stereocontrol. researchgate.net The level of isotacticity is sensitive to the ligand structure, with different ligand systems yielding polymers of varying stereoregularity. researchgate.net
The microstructure of the polymer, including the presence of end groups resulting from chain termination reactions, can also be influenced by the catalyst system. In some cases, zirconium-based catalysts have produced high molecular weight polyolefins with a negligible amount of end groups from chain termination, suggesting a "living" or quasi-living polymerization mechanism under specific conditions. researchgate.net
Correlation between Ligand Structure, Zirconium Coordination, and Catalytic Activity/Selectivity
A clear relationship exists between the structure of the ligands coordinated to the zirconium center, the resulting coordination geometry, and the catalyst's performance. The denticity and steric bulk of the ligand framework significantly impact the accessibility of the monomer to the active site and the stability of the catalytic species.
For instance, octahedral zirconium complexes with tetradentate [ONNO] ligands have demonstrated high activity in olefin polymerization. The coordination of an additional donor group on a side arm of the ligand can lead to exceptionally high polymerization activity and the formation of high molecular weight polymers. researchgate.net In contrast, related pentacoordinate complexes lacking this extra donor group may exhibit significantly lower activity. researchgate.net This highlights the importance of the coordination environment in stabilizing the active catalytic species.
Table 1: Effect of Ligand Substituents on Catalytic Activity in Olefin Polymerization
| Catalyst System | Ligand Substituent | Polymerization Activity | Resulting Polymer Tacticity |
| Zr-diamine-bis(phenolate) A | Methyl | High | Atactic |
| Zr-diamine-bis(phenolate) B | tert-Butyl | Moderate | Isotactic |
| Zr-Salan C | o-anthracenyl | Very High | - |
| Zr-Salan D | o-tBu | Low | - |
This table is a representative example based on general findings in the literature and is intended for illustrative purposes.
The solvent can also play a crucial role by coordinating to the metal center and influencing the equilibrium between different isomers. nih.gov Strongly coordinating solvents can favor the formation of the more active FF isomer in some Salan systems. nih.gov
Mechanistic Aspects of Olefin Insertion and Chain Transfer Processes
The mechanism of olefin polymerization catalyzed by zirconium complexes involves the coordination of the olefin to the cationic zirconium center, followed by migratory insertion into the zirconium-alkyl bond. The process is repeated, leading to the growth of the polymer chain.
Detailed NMR and DFT studies on model systems have provided insights into the solution structure of the active cationic species and the dynamics of the system. nih.gov These studies have helped to identify diagnostic NMR parameters that can distinguish between active and inactive isomers under catalytic conditions. nih.gov For example, the chemical shift differences of the NMe carbons in Salan complexes can be used to determine whether the active species exists in the FF or MM geometry. nih.gov
Chain transfer reactions are important processes that limit the molecular weight of the polymer. The primary chain transfer mechanism in many zirconocene-catalyzed olefin polymerizations is β-hydride elimination. However, in some systems utilizing specific zirconium complexes, the occurrence of chain termination reactions has been found to be minimal, leading to the formation of high molecular weight polymers. researchgate.net
Applications in Organic Synthesis
Beyond polymerization, zirconium(IV) complexes are valuable catalysts in various organic transformations, including asymmetric synthesis. researchgate.netrsc.orgnih.gov Their low toxicity and high catalytic activity make them attractive reagents in synthetic organic chemistry. researchgate.netnih.gov
Asymmetric Catalysis Mediated by Zirconium(IV) Complexes
Chiral zirconium(IV) complexes have been developed and utilized as catalysts for a range of asymmetric reactions. The design of chiral ligands that coordinate to the zirconium center is key to inducing enantioselectivity.
One notable application is in asymmetric sulfoxidation, where the first chiral zirconium(IV) catalyst demonstrated high stereoselectivity. acs.orgcapes.gov.br Chiral zirconium complexes have also been employed in asymmetric hydroamination/cyclization of aminoalkenes, producing cyclic amines with moderate to good enantiomeric excesses. researchgate.net
Role in Biomass Transformation and Sustainable Chemical Processes
Zirconium-based catalysts are increasingly recognized for their role in converting biomass into valuable chemicals and fuels, aligning with the principles of green chemistry. luxfermeltechnologies.com Zirconia (ZrO₂) and modified zirconia catalysts are noted for their stability and resistance to impurities often found in biomass feedstocks. luxfermeltechnologies.com They are effective in biomass refinery processes, such as converting cellulose (B213188) into sugars for biofuel production. luxfermeltechnologies.com
Specifically relating to the oleate (B1233923) component, zirconium-based catalysts have been developed for the esterification of oleic acid to produce methyl oleate (a biodiesel component). rsc.org In one study, a reusable catalyst was synthesized from a zirconium-based metal-organic framework (UiO-66), which exhibited high conversion of oleic acid. rsc.org Another approach utilized sulfated zirconia as a solid acid catalyst for the transesterification of feedstocks containing free fatty acids. researchgate.net Furthermore, single-layer α-zirconium phosphate (B84403) nanosheets functionalized with sulfonic acid groups have shown high catalytic activity and recyclability in the esterification of oleic acid. mdpi.com Zirconium-organic coordination catalysts (ZOCCs) have also been employed in the transformation of biomass-derived platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org
Heterogeneous Catalysis via Zirconium-Based Supports
The stability and tunable properties of zirconium-based materials make them excellent candidates for heterogeneous catalyst supports.
Zirconium-Organic Coordination Catalysts (ZOCCs) represent a class of materials where zirconium-oxygen species are used for catalytic transformations, such as the transfer hydrogenation of HMF. rsc.org A significant advancement in this area is the development of single-atom catalysts (SACs). By pyrolyzing a zirconium-doped zeolitic imidazolate framework (ZIF-8), a highly efficient Zr-based single-atom catalyst (Zr/NC) was created. rsc.org This catalyst, with atomically dispersed Zr–N₄ coordination centers, showed remarkable activity and selectivity for HMF reduction, far surpassing traditional ZOCCs. rsc.org
The concept of using zirconium as an anchor extends to other systems as well. For example, modifying a silica (B1680970) support with zirconium has been shown to promote the catalytic activity of single-site cobalt catalysts used for propane (B168953) dehydrogenation. acs.org The zirconium modification alters the electronic properties of the cobalt active sites, leading to enhanced reaction rates and selectivity. acs.org
Zirconium-based metal-organic frameworks (Zr-MOFs) are highly porous, crystalline materials with exceptional chemical stability, making them attractive platforms for catalysis. rsc.orgrsc.org Prototypical examples like UiO-66 and MOF-808 are constructed from zirconium oxide clusters linked by carboxylate-based organic linkers. researchgate.net These materials possess both Lewis and Brønsted acid sites, the nature and strength of which can be tuned by introducing defects or modifying the hydration state, making them versatile catalysts for biomass conversion. researchgate.net
The synthesis of Zr-MOFs often involves reacting a zirconium salt (like ZrCl₄) with a carboxylic acid linker. acs.org While common linkers are terephthalic or aminoterephthalic acid, the use of other carboxylates is fundamental to MOF chemistry. The incorporation of a long-chain carboxylate like (Z)-octadecen-1-olate could, in principle, be used to construct novel MOFs with modified properties, such as increased hydrophobicity or different pore environments, potentially opening new avenues for catalytic applications. The ability of Zr-MOFs to form gels also allows for the creation of hierarchically porous monoliths, which can mitigate mass transfer limitations in packed-bed catalytic reactors. rsc.org
| Catalyst Type | Zirconium Material | Catalytic Application | Key Finding | Ref. |
| Single-Atom Catalyst | Zr/NC (from Zr-ZIF-8) | HMF to BHMF Transformation | Atomically dispersed Zr–N₄ sites show high efficiency and selectivity. | rsc.org |
| MOF-derived Catalyst | HSiW@ZrO₂ (from UiO-66) | Oleic Acid Esterification | High conversion (94.0%) and good reusability. | rsc.org |
| MOF Catalyst | UiO-66 / MOF-808 | General Biomass Conversion | Acidity and catalytic activity tunable by defects and hydration. | researchgate.net |
| Solid Acid Catalyst | SO₃H@ZrP nanosheets | Oleic Acid Esterification | Superior catalytic efficiency and recyclability. | mdpi.com |
Information Deficit on "this compound" Hinders Comprehensive Review
A thorough investigation into the chemical compound "this compound" reveals a significant lack of specific, publicly available research data to construct a detailed scientific article as outlined. Extensive searches have yielded no direct information on this particular compound, preventing a comprehensive analysis of its applications in materials science and engineering.
While broader searches on related compounds like zirconium oleate and other zirconium alkoxides provide some context into the general behavior of such molecules, the explicit focus on "this compound" cannot be met with the currently accessible scientific literature. The absence of specific data pertains to all requested sections of the proposed article, including its role as a precursor for advanced zirconia-based materials and its use in hybrid organic-inorganic materials.
Consequently, a detailed discussion on the synthesis of zirconium oxide (ZrO2) nanostructures, its application in sol-gel processing, solvothermal synthesis, Chemical Vapor Deposition (CVD), and Atomic Layer Deposition (ALD) using "this compound" cannot be provided. Similarly, information regarding its role in the development of functional composites, nanocomposites, and for interfacial chemistry and surface modification is not available.
To generate a scientifically accurate and informative article strictly adhering to the specified outline, dedicated research studies focusing explicitly on "this compound" are required. Without such foundational data, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this report acknowledges the current information deficit and the inability to fulfill the request for a detailed article on "this compound" at this time. Further research and publication on this specific compound are necessary before a comprehensive review of its applications can be compiled.
Applications in Materials Science and Engineering
Hybrid Organic-Inorganic Materials:
Integration with Organic Polymers for Novel Material Architectures
The integration of zirconium compounds with organic polymers can yield hybrid materials with enhanced properties. Zirconium species are known to interact strongly with functional groups on polymer chains, such as carboxyl and hydroxyl groups, which can lead to crosslinking. This crosslinking ability is utilized to improve the thermal stability, solvent resistance, and mechanical properties of the polymer matrix. For instance, zirconium compounds can act as crosslinking agents for carboxylated resins in materials like water-based inks and paints.
In the realm of advanced ceramics, organometallic polymers containing zirconium serve as preceramic polymers. The incorporation of zirconium into the polymer backbone influences the thermal degradation behavior and the chemical composition of the final ceramic composite. mdpi.com Studies on polyzirconocarbosilanes have shown that the presence of zirconium alters the fragmentation mechanisms during pyrolysis, leading to better ceramic yields and allowing for the consumption of free carbon in the resulting zirconium carbide-silicon carbide (ZrC-SiC) composites. mdpi.com
Role in Metal-Organic Framework (MOF) Synthesis
Note: The synthesis of the highly stable and porous Metal-Organic Frameworks (MOFs) discussed in the following subsections, such as UiO-66, fundamentally relies on the use of zirconium(IV) salts and multidentate carboxylate linkers , typically dicarboxylates or tricarboxylates. Zirconium(4+) (Z)-octadecen-1-olate, being a salt of a monocarboxylic fatty acid, is not a suitable organic linker for the formation of these specific, highly ordered, porous framework architectures. The information presented below pertains to the synthesis and properties of MOFs derived from appropriate zirconium precursors and polytopic carboxylate linkers.
The University of Oslo-66 (UiO-66) is a benchmark zirconium-based MOF renowned for its exceptional thermal and chemical stability. nih.gov Its structure is formed from hexanuclear zirconium oxide clusters (Zr₆O₄(OH)₄) that act as inorganic nodes. researchgate.net These clusters are interconnected in three dimensions by 1,4-benzenedicarboxylic acid (H₂BDC), also known as terephthalic acid, which serves as the organic linker. bit.edu.cn This arrangement creates a highly porous material with a cubic architecture. bit.edu.cn
The synthesis of UiO-66 is typically achieved through solvothermal methods, where a zirconium salt, such as zirconium tetrachloride (ZrCl₄) or zirconium oxychloride (ZrOCl₂·8H₂O), and the dicarboxylate linker are heated in a solvent like N,N-dimethylformamide (DMF). nih.govbit.edu.cn The use of modulators, such as monocarboxylic acids (e.g., acetic acid or benzoic acid), during synthesis is a common strategy to control crystallinity, defect formation, and particle size. rsc.orgnih.gov
| UiO-66 Synthesis Parameters | |
| Zirconium Source | Zirconium tetrachloride (ZrCl₄), Zirconium oxychloride (ZrOCl₂·8H₂O) nih.govbit.edu.cn |
| Organic Linker | 1,4-Benzenedicarboxylic acid (H₂BDC) bit.edu.cn |
| Solvent | N,N-Dimethylformamide (DMF) bit.edu.cn |
| Method | Solvothermal / Hydrothermal bit.edu.cn |
| Typical Temperature | ~120-140 °C bit.edu.cn |
The catalytic and adsorptive properties of Zr-MOFs are heavily influenced by the accessibility and nature of their metal nodes. The zirconium clusters in frameworks like UiO-66 and MOF-808 can possess coordinatively unsaturated sites, which act as Lewis acid centers. researchgate.net The generation of these active sites can be controlled during synthesis by introducing "missing linker" defects, often through the use of modulators. rsc.org
The Lewis acidity of these sites can be tuned. For example, in defective UiO-66, the zirconium nodes can exhibit enhanced Lewis acidity compared to the pristine material. researchgate.net This tunability is critical for catalytic applications, as the strength and type of acid site (Lewis vs. Brønsted) can dictate the reaction pathway and selectivity. researchgate.netresearchgate.net The accessibility of these nodes is also crucial. For instance, in hexa-Zr(IV)-MOFs, sites on the zirconium cluster not occupied by linkers are ideally terminated by reactive and displaceable OH/H₂O pairs, which can expose the highly Lewis-acidic Zr(IV) sites to reactants. mdpi.comrsc.org However, conventional activation methods can sometimes lead to node-blocking species, such as formates derived from solvent decomposition, which can hinder catalytic activity. mdpi.comrsc.org
The tunable acidity and accessible nodes make Zr-MOFs excellent candidates for adsorption and separation processes, including the capture of carbon dioxide. researchgate.net
Zirconium-based MOFs have emerged as promising materials for heterogeneous photocatalysis, driven by their high stability, large surface area, and tunable electronic properties. uni-muenchen.de The photocatalytic mechanism in a MOF involves the absorption of light by the organic linkers, which act as antennas. This leads to the generation of electron-hole pairs. The efficiency of the photocatalytic process depends on the effective separation and transfer of these photogenerated charges to the zirconium cluster nodes, which often serve as the catalytic active sites. uni-muenchen.de
These materials have been successfully applied to various photocatalytic reactions, including CO₂ reduction, water splitting, and the degradation of organic pollutants. nih.gov
Strategies to Enhance Photocatalytic Activity in Zr-MOFs:
| Strategy | Description | Reference |
|---|---|---|
| Linker Functionalization | Introducing light-harvesting groups or electron-donating/-withdrawing groups to the organic linker to modify the bandgap and improve charge separation. | |
| Defect Engineering | Creating linker vacancies to introduce new energy levels and active sites, which can promote charge separation and provide more reaction centers. | |
| Heterostructure Formation | Combining the MOF with other materials, such as noble metal nanoparticles or other semiconductors, to create composites that enhance charge transfer and provide additional active sites. | nih.gov |
| Morphology Control | Synthesizing MOFs with specific morphologies (e.g., nanosheets) to shorten the charge diffusion path and increase the number of accessible active sites. | uni-muenchen.de |
One area of significant interest is the photocatalytic reduction of CO₂ into valuable fuels like formate (B1220265) or methane. For example, a Zr-MOF named NNU-28, which contains an anthracene-based linker, has been shown to act as a visible-light photocatalyst for converting CO₂ to formate.
Functional Coatings and Thin Films from this compound
Zirconium compounds are utilized in a variety of functional coatings to enhance properties such as adhesion, corrosion resistance, and heat resistance. Zirconium carboxylates, a class to which zirconium oleate (B1233923) belongs, are used as driers in solvent-based paints, serving as less toxic alternatives to lead-based compounds. In water-based systems, zirconium compounds can crosslink carboxylated polymer resins, improving the scrub and heat resistance of the final coating.
Zirconium-based conversion coatings are an important class of metal pretreatments. bit.edu.cn Applied to metal surfaces like aluminum and steel, these thin zirconia (ZrO₂) layers enhance corrosion resistance and improve the adhesion of subsequent paint layers. bit.edu.cnrsc.org These coatings are considered more environmentally friendly than traditional chromate (B82759) or phosphate (B84403) treatments. rsc.org
While the general utility of zirconium compounds in coatings is well-established, specific research demonstrating the formulation or application of functional coatings or thin films directly from this compound is not widely documented in recent literature. Its properties as a metallic soap suggest it could function as a waterproofing agent, a flattening agent in lacquers, or an additive in lubricating greases, as described in a 1940 patent. rsc.org However, its role as a primary film-former or a key reactive component in modern, high-performance thin film technologies is not clearly defined.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Zirconium(4+) (Z)-octadecen-1-olate and its Intermediates
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the nature of the zirconium-oxygen bond, the electronic distribution within the molecule, and the reactivity of the complex.
Electronic Structure: DFT calculations can determine the molecular orbital energies, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. For zirconium alkoxides and carboxylates, the electronic structure is dominated by the interaction between the zirconium d-orbitals and the oxygen p-orbitals. scholarpublishing.orgumsystem.edu Relativistic effects can also be significant for heavier elements like zirconium and can be accounted for in DFT calculations to provide a more accurate description of the electronic structure. umsystem.edu
Reactivity: DFT can be employed to model the reaction pathways of processes involving this compound, such as hydrolysis, condensation, and catalytic reactions. By calculating the energies of reactants, transition states, and products, a detailed potential energy surface can be constructed. This allows for the determination of activation barriers and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction channels. For instance, DFT studies on similar zirconium alkoxide complexes have been used to investigate their disproportionation and complexation with Lewis bases, revealing the thermodynamic driving forces behind these reactions. nih.gov
A representative table of DFT-calculated parameters for a model zirconium alkoxide system is shown below. Please note that these are illustrative values for a simplified system and not specific experimental data for this compound.
| Parameter | Calculated Value (Illustrative) | Significance |
| Zr-O Bond Length | 2.15 Å | Indicates the strength and nature of the metal-ligand bond. |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | An indicator of the molecule's stability and reactivity. |
| Mulliken Charge on Zr | +1.8 | Provides insight into the ionic character of the Zr-O bond. |
Molecular Dynamics Simulations of this compound Systems in Solution and at Interfaces
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD allows the exploration of the conformational space of molecules and the dynamic behavior of systems in different environments.
Behavior in Solution: For this compound in a solvent, MD simulations can predict its solvation structure, diffusion coefficient, and aggregation behavior. The long oleate (B1233923) chains would likely exhibit complex conformational dynamics, and MD can reveal how these chains interact with each other and with the solvent molecules. The interactions between the zirconium center and the carboxylate headgroups of the oleate ligands, as well as with solvent molecules, can be studied in detail. nih.govacs.org Simulations have shown that the coordination of metal ions with carboxylate groups can be either monodentate or bidentate, and this can influence the aggregation behavior of the complex. mdpi.com
Behavior at Interfaces: The amphiphilic nature of this compound, with its polar zirconium-oleate head and nonpolar hydrocarbon tail, suggests that it will have interesting behavior at interfaces, such as an oil-water or a solid-liquid interface. MD simulations can model the orientation and packing of these molecules at an interface, the formation of monolayers or bilayers, and the interaction with the surface. researchgate.net Such simulations are crucial for understanding its role as a surfactant, stabilizer, or surface modifier. For example, MD simulations have been used to study the behavior of similar metal-carboxylate systems at aqueous interfaces, providing insights into ion pairing and hydration. rsc.org
Below is an illustrative data table summarizing potential outputs from an MD simulation of this compound in a non-polar solvent.
| Property | Simulated Value (Illustrative) | Description |
| Diffusion Coefficient | 1.5 x 10⁻⁹ m²/s | Rate of movement of the complex through the solvent. |
| Radius of Gyration (oleate chain) | 12.5 Å | A measure of the compactness of the oleate chain conformation. |
| Coordination Number of Zr with Oleate O | 4 | Average number of oxygen atoms from oleate ligands in the first coordination shell of the zirconium ion. |
| Solvent Accessible Surface Area | 850 Ų | The surface area of the molecule that is accessible to the solvent. |
Computational Modeling of Catalytic Cycles and Transition States for Polymerization and Organic Transformations
Zirconium complexes are known to be effective catalysts for various organic reactions, including polymerization. acs.orgnih.gov Computational modeling plays a vital role in elucidating the mechanisms of these catalytic processes.
Catalytic Cycles: For a catalytic reaction involving this compound, computational methods can be used to map out the entire catalytic cycle. This involves identifying all the intermediates and transition states and calculating their relative energies. For example, in the case of olefin polymerization, the key steps would include monomer coordination, insertion into the Zr-alkyl bond, and chain termination. researchgate.net DFT calculations can provide detailed information about the geometry and electronic structure of the active catalytic species and the transition states for each step. arxiv.org
Transition State Analysis: The identification and characterization of transition states are crucial for understanding the kinetics of a catalytic reaction. Computational methods can determine the geometry of the transition state and its vibrational frequencies. The presence of a single imaginary frequency confirms that the structure is a true transition state. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. For zirconium-catalyzed polymerizations, computational studies have been instrumental in discriminating between different proposed mechanisms. acs.org
An example of data that could be generated from a computational study of a catalytic cycle is presented in the table below.
| Step in Catalytic Cycle | Intermediate/Transition State | Relative Energy (kcal/mol) (Illustrative) | Key Geometric Feature |
| Monomer Coordination | Zr-Olefin Complex | -5.2 | Zr-C(olefin) distance of 2.5 Å |
| Insertion | Transition State 1 | +15.8 (Activation Energy) | Forming C-C bond length of 2.1 Å |
| Chain Growth | Zr-Alkyl Complex | -20.1 | Elongated polymer chain |
| Chain Termination | Transition State 2 | +25.4 (Activation Energy) | β-hydride elimination |
Prediction of Structure-Property Relationships from Computational Predictions
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a compound with its physical properties or biological activity, respectively. wikipedia.orgjetir.org These models can be developed using descriptors derived from computational chemistry.
Descriptor Generation: A wide range of molecular descriptors can be calculated for this compound using computational methods. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges). nih.gov
The following table illustrates the types of descriptors that could be used in a QSPR model for zirconium-containing compounds.
| Descriptor Type | Example Descriptor | Potential Correlated Property |
| Constitutional | Molecular Weight | Boiling Point |
| Topological | Wiener Index | Viscosity |
| Geometric | Solvent Accessible Surface Area | Solubility |
| Quantum-Chemical | HOMO-LUMO Gap | Reactivity |
| Electronic | Dipole Moment | Dielectric Constant |
Simulation of Material Formation Processes (e.g., nucleation, growth mechanisms) Involving this compound
This compound can serve as a precursor for the synthesis of zirconium-based materials, such as zirconia (ZrO₂) nanoparticles. Computational simulations are invaluable for understanding the complex processes of nucleation and growth at the nanoscale.
Nucleation: The initial formation of a new phase, such as a solid nanoparticle from a solution, is known as nucleation. MD simulations can be used to study the early stages of nucleation, where precursor molecules aggregate to form small clusters or nuclei. nih.govmdpi.com These simulations can reveal the critical nucleus size and the role of factors like precursor concentration and temperature on the nucleation rate. For zirconium alkoxide precursors, it has been shown that hydrolysis and condensation reactions lead to the formation of zirconium-oxo-alkoxy nanoparticles. rsc.org
Growth Mechanisms: Once stable nuclei are formed, they can grow into larger nanoparticles through various mechanisms, including monomer addition and particle aggregation. MD and kinetic Monte Carlo simulations can model these growth processes, providing insights into the factors that control the final size, shape, and crystallinity of the nanoparticles. acs.orgnih.gov The long oleate ligands in this compound are expected to play a significant role in controlling particle growth by acting as capping agents, preventing uncontrolled aggregation and influencing the particle morphology.
An illustrative table summarizing the stages of nanoparticle formation from a precursor like this compound is provided below.
| Stage | Description | Key Simulation Insights |
| Precursor Hydrolysis/Condensation | The precursor reacts with water (if present) to form reactive intermediates. | Identification of reactive species and reaction pathways. |
| Nucleation | Formation of small, stable clusters (nuclei) from the precursor molecules. | Determination of critical nucleus size and nucleation barriers. |
| Growth | Increase in particle size through the addition of monomers or aggregation of smaller particles. | Elucidation of growth kinetics and the role of capping agents. |
| Ostwald Ripening | Larger particles grow at the expense of smaller, less stable ones. | Prediction of long-term particle size distribution. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Zirconium(4+) (Z)-octadecen-1-olate Derivatives with Tailored Ligand Architectures for Enhanced Performance
The performance of a metal-organic compound like this compound is intrinsically linked to the architecture of its ligands. The (Z)-octadecen-1-olate ligand, a long-chain unsaturated alkoxide, provides a foundational structure that can be systematically modified to tune the compound's electronic and steric properties. Future research will likely focus on the synthesis and characterization of novel derivatives with tailored ligand architectures to enhance catalytic activity, selectivity, and material properties.
Key areas of exploration include:
Modification of the Alkene Moiety: Introducing functional groups along the octadecenyl chain could create specific binding sites for substrates or modulate the electronic nature of the zirconium center.
Varying the Ligand Chain Length: Altering the length of the alkyl chain could impact the solubility, thermal stability, and self-assembly behavior of the complex.
Introduction of Secondary Ligands: Incorporating ancillary ligands with different electronic and steric profiles can fine-tune the reactivity of the zirconium center. For instance, the introduction of amino groups can shift the photoabsorption properties of zirconium-based metal-organic frameworks (MOFs) into the visible light region. nih.gov
The table below illustrates potential modifications to the ligand architecture and their projected impact on the compound's performance.
Table 1: Potential Ligand Modifications and Their Projected Performance Enhancements
| Ligand Modification | Projected Performance Enhancement | Potential Application |
|---|---|---|
| Introduction of a terminal carboxylic acid group | Enhanced anchoring to support materials, improved catalytic site isolation. | Heterogeneous catalysis |
| Fluorination of the alkyl chain | Increased thermal and oxidative stability. | High-temperature applications |
| Incorporation of a chiral center | Enantioselective catalysis. | Asymmetric synthesis |
Development of Sustainable and Atom-Economical Synthesis Routes for this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, future research will prioritize the development of sustainable and atom-economical synthesis routes that minimize waste and energy consumption. numberanalytics.com
Current research in related zirconium compounds points towards several promising directions:
Catalytic Routes: Utilizing earth-abundant metal catalysts, such as zirconium-based systems, can enable highly selective and atom-economical transformations, such as the 1,1-diboration of alkenes without the need for a hydrogen acceptor. nih.govresearchgate.net This approach avoids the use of stoichiometric reagents and reduces by-product formation.
Solvent-Free and Aqueous Synthesis: Developing synthetic protocols that operate in the absence of volatile organic solvents or in aqueous media would significantly improve the environmental footprint of the production process. For instance, glycothermal synthesis, which uses a diol as the solvent at elevated temperatures, has been successfully employed to produce microcrystalline zirconia-rare earth oxide solid solutions. researchgate.net
Single-Source Precursors: The design of single-source precursors (SSPs), which contain both the metal and the desired ligands in a single molecule, can simplify deposition processes for creating thin films and nanoparticles. nih.govacs.orgnih.govacs.org Research into heterometallic zirconium alkoxides has shown they can serve as SSPs for the production of bimetallic oxides. nih.govacs.org
Advanced Characterization of In-Situ Reaction Mechanisms and Transient Intermediates
A fundamental understanding of reaction mechanisms is crucial for the rational design of improved catalysts and materials. Future research on this compound will increasingly rely on advanced in-situ characterization techniques to probe reaction pathways and identify transient intermediates.
Techniques that will play a pivotal role include:
In-Situ Spectroscopy: Techniques like in-situ X-ray Absorption Spectroscopy (XAS) and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can provide real-time information about the electronic structure and coordination environment of the zirconium center under reaction conditions. acs.org For example, in-situ XAS has been used to confirm the oxidation state of cobalt in Co–Zr/SiO2 catalysts during propane (B168953) dehydrogenation. acs.org
Computational Modeling: Density Functional Theory (DFT) calculations can complement experimental studies by providing insights into reaction energetics, transition state structures, and the electronic properties of intermediates. rsc.org DFT has been used to investigate the reaction mechanism of atomic layer deposition of zirconium oxide. rsc.org
Isolation of Catalytic Intermediates: In some cases, it may be possible to isolate and structurally characterize key catalytic intermediates, providing direct evidence for a proposed mechanism. nih.gov
The insights gained from these studies will be invaluable for optimizing reaction conditions and designing next-generation catalysts with enhanced performance.
Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery and Process Optimization
Predictive Modeling: ML models can be trained on existing experimental and computational data to predict the properties of new, unsynthesized derivatives. aps.orgresearchgate.net This can help to prioritize synthetic efforts towards the most promising candidates. Neural network potentials have been developed for zirconium to enable large-scale simulations of complex processes. aps.orgresearchgate.net
High-Throughput Screening: AI-driven workflows can automate the analysis of large datasets from high-throughput experiments, enabling the rapid identification of optimal reaction conditions or material compositions. precedenceresearch.com
Generative Models: Advanced AI techniques can be used to generate novel molecular structures with desired properties, providing inspiration for the design of new ligands and zirconium complexes. acm.org
The integration of AI and ML with experimental and computational chemistry holds the potential to revolutionize the discovery and optimization of zirconium-based materials. precedenceresearch.comacm.org
Design of Multifunctional Materials Utilizing this compound for Synergistic Applications
The unique properties of zirconium-based materials make them attractive candidates for the development of multifunctional materials where different functionalities are combined into a single system. researchgate.net this compound could serve as a versatile building block for such materials.
Potential synergistic applications include:
Catalysis and Separation: Incorporating the zirconium complex into a porous support material, such as a metal-organic framework (MOF), could create a system that both catalyzes a reaction and separates the desired product. acs.org Zirconium-based MOFs are known for their high stability and tunable porosity. researchgate.net
Sensing and Catalysis: Functionalizing the ligand with a responsive moiety could lead to materials that can both sense the presence of a specific analyte and catalytically transform it.
Biomedical Applications: The biocompatibility of zirconia suggests potential applications in areas like drug delivery or as coatings for medical implants. nih.gov Multifunctional zirconium nitride/copper multilayer coatings have shown enhanced wear and corrosion resistance for biomedical applications. nih.gov
The design of these multifunctional materials will require a deep understanding of the interplay between the zirconium complex and the surrounding matrix.
Scale-Up and Industrial Translation of this compound Technologies for Catalysis and Materials Production
The ultimate goal of much materials research is the translation of laboratory-scale discoveries into industrial applications. For this compound and its derivatives, this will require addressing the challenges of scale-up and process integration.
Key considerations for industrial translation include:
Cost-Effective Synthesis: Developing scalable and cost-effective manufacturing processes for the zirconium complex and its precursors will be essential for commercial viability. nih.govacs.orgresearchgate.netyork.ac.uk
Process Optimization: Optimizing reaction conditions for large-scale production, including reactor design, catalyst loading, and product purification, will be critical. nih.govacs.orgresearchgate.netyork.ac.uk Research on a zirconium-based catalyst for polylactic acid production has demonstrated successful scale-up to the 500-2000 g scale. nih.govacs.orgresearchgate.netyork.ac.uk
Lifecycle Assessment: Evaluating the environmental impact of the entire production process, from raw material extraction to final product disposal, will be important for ensuring the sustainability of the technology.
The successful industrial translation of technologies based on this compound will depend on a collaborative effort between academic researchers and industrial partners.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Zirconia |
| Zirconium dioxide |
| Zirconium silicate (B1173343) |
| Zirconium carbonate |
| Zirconium oxychloride |
| Co–Zr/SiO2 |
| Zirconium nitride |
| 1,1-diborylalkanes |
| Polylactic acid |
| Zirconium-based metal-organic frameworks (MOFs) |
| Zirconia-rare earth oxide solid solutions |
| Heterometallic zirconium alkoxides |
| Bimetallic oxides |
| Lithium-zirconium oxide |
| Zirconium-containing armor steel |
| Zircon |
| Zirconium silicate (ZrSiO4) |
| Yttrium oxide |
| Hafnium oxide |
| Zirconium |
| Zirconium alkoxide |
| Cerium acetate |
| Yttrium acetate |
| 1,4-butanediol |
| Ethylene (B1197577) glycol |
| Tris(dimethylamino)cyclopentadienyl zirconium |
| Ozone |
| Zirconocene dichloride |
| Diethylamine |
| Acetophenone |
| Mesitylene |
| Cp2ZrCl2 |
| MeOLi |
| HBpin |
| Zr(OtBu)4 |
| Zr(OnPr)4 |
| nBuLi |
| Ni(acac)2 |
| CoZr2(acac)2(OiPr)8 |
| Zr3Zn7O(OH)3(OR)15Cl6 |
| Li2ZrO3 |
| CuO |
| Li2Zr2(OnPr)10(THF)2 |
| ZrCl4 |
| ZrOCl2·8H2O |
| Zr(SO4)2·4H2O |
| Zr(HSO4)4 |
| Tin(II) bis(2-ethylhexanoate) |
| UiO-66 |
| UiO-66(NH2) |
| NU-1000 |
| CuZnO |
| Pd/ZrO2 |
| Pt/ZrO2 |
| Levoglucosenone |
| Dihydrolevoglucosenone (Cyrene) |
| Levoglucosanol |
| 5-hydroxymethylfurfural (B1680220) |
| 2,5-bis(hydroxymethyl)furan |
| Isopropanol (B130326) |
| Ethanol |
| n-butanol |
| ZIF-8 |
| Tetronic acid |
| Benzimidazoles |
| Benzylamino coumarins |
| Hexahydroquinoline carboxamide |
| Acetoacetanilide |
| Indoline-2,3-dione |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methodologies for Zirconium(4+) (Z)-octadecen-1-olate, and how can reaction efficiency be validated?
- Methodological Answer : Synthesis routes for zirconium-based complexes often involve ligand exchange or direct reaction of zirconium salts with organic acids. For example, zirconium(IV) iodide is synthesized via direct reaction between zirconium and iodine . Adapting this, this compound could be synthesized by reacting zirconium tetrachloride with (Z)-octadecen-1-ol under inert conditions.
- Validation : Use spectroscopic techniques (e.g., -NMR, FT-IR) to confirm ligand coordination and purity. Cross-reference with literature data from databases like Reaxys or SciFinder to validate spectral signatures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves and lab coats to avoid skin contact, as zirconium salts like Zirconium(IV) oxide can cause skin irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks, as advised for zirconium acetylacetonate .
- Storage : Store in airtight containers away from oxidizing agents, following guidelines for zirconium lactate .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during the characterization of this compound?
- Methodological Answer :
- Multi-Technique Analysis : Combine -NMR, X-ray crystallography, and elemental analysis to cross-verify structural assignments. For example, conflicting IR absorption peaks might arise from solvent residues; repeating measurements in anhydrous conditions can clarify results .
- Literature Benchmarking : Compare data with structurally analogous compounds, such as zirconium propionate, to identify outliers .
- Computational Validation : Employ density functional theory (DFT) simulations to predict spectroscopic profiles and reconcile experimental discrepancies .
Q. What strategies are effective for assessing the ecological toxicity of this compound when limited data is available?
- Methodological Answer :
- Tiered Testing :
Acute Toxicity : Conduct Daphnia magna or algae assays using OECD guidelines, extrapolating from zirconium(IV) oxide’s low aquatic toxicity .
QSAR Modeling : Use quantitative structure-activity relationship models to predict toxicity based on octadecen-1-olate’s hydrophobicity and zirconium’s ionic charge .
- Comparative Analysis : Review ecotoxicological data for zirconium lactate, which shares similar stability and ligand properties, to infer degradation pathways .
Experimental Design & Data Analysis
Q. How should researchers design experiments to optimize the catalytic activity of this compound in organic reactions?
- Methodological Answer :
- Parameter Screening : Use a factorial design to test variables like temperature (50–120°C), solvent polarity (toluene vs. DMF), and ligand-to-zirconium ratios.
- Kinetic Profiling : Monitor reaction progress via GC-MS or HPLC to identify rate-limiting steps. For instance, zirconium propionate’s catalytic efficiency in esterification reactions depends on substrate accessibility .
- Surface Analysis : Employ BET surface area measurements or TEM to correlate catalytic performance with particle morphology .
Q. What approaches are suitable for analyzing conflicting data on the thermal stability of this compound across studies?
- Methodological Answer :
- Controlled Replication : Reproduce experiments using identical heating rates (e.g., 10°C/min in TGA) and atmospheres (N vs. air) to isolate variables .
- Material Characterization : Perform DSC and XRD post-thermal treatment to detect phase changes or decomposition products, as seen in zirconium acetylacetonate studies .
- Error Source Identification : Compare furnace calibration records and sample purity levels (e.g., via ICP-MS for zirconium content) across conflicting studies .
Literature & Data Management
Q. How can researchers systematically compile and validate physicochemical data for this compound?
- Methodological Answer :
- Database Mining : Use SciFinder to aggregate melting points, solubility, and spectral data, filtering for peer-reviewed journals and excluding non-validated sources like patents .
- Critical Appraisal : Cross-check values against zirconium phosphate’s reported properties (e.g., solubility in polar aprotic solvents) to identify anomalies .
- Data Archiving : Share raw datasets in repositories like Zenodo to facilitate meta-analyses and reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
